molecular formula C11H22N2O2 B3131308 tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate CAS No. 351369-25-0

tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate

Cat. No.: B3131308
CAS No.: 351369-25-0
M. Wt: 214.3 g/mol
InChI Key: CEFJWUXTHLISAP-UHFFFAOYSA-N
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Description

tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate is an organic compound with the molecular formula C11H22N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with (4-methylpyrrolidin-3-yl)methanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to act as a protecting group for amines makes it particularly valuable in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFJWUXTHLISAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351369-25-0
Record name tert-butyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate
Reactant of Route 2
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate
Reactant of Route 3
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate
Reactant of Route 4
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate
Reactant of Route 5
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate
Reactant of Route 6
tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate

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